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Compound Name:
N-(2-Bromo-5-

methoxyphenyl)acetamide

Cat. No.: B054337 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for N-(2-Bromo-5-
methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis.[1] Designed for

researchers, scientists, and professionals in drug development, this document outlines the

structural elucidation of this compound through Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies,

data interpretation, and underlying scientific principles are detailed to ensure both technical

accuracy and practical application.

Introduction
N-(2-Bromo-5-methoxyphenyl)acetamide (CAS No. 123027-99-6) is a substituted acetanilide

with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol .[2][3] Its

structure, featuring a bromo and a methoxy group on the phenyl ring, makes it a versatile

precursor in organic synthesis. Accurate spectroscopic characterization is paramount to confirm

its identity and purity, ensuring the integrity of subsequent reactions and the quality of final

products. This guide presents a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS

data, much of which is predicted based on established principles and data from analogous

structures, in the absence of a complete, publicly available experimental dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry. By observing the magnetic behavior of atomic nuclei, we can deduce the
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connectivity and chemical environment of atoms within a molecule. For N-(2-bromo-5-
methoxyphenyl)acetamide, both ¹H and ¹³C NMR provide critical data for structural

verification.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their

electronic environments, and their proximity to other protons.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of N-(2-Bromo-5-
methoxyphenyl)acetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice

for many organic molecules, while DMSO-d₆ is used for less soluble compounds and to

observe exchangeable protons like amide N-H protons.

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A

higher field strength provides better signal dispersion and resolution.

Data Acquisition: Record the spectrum at room temperature. Typical acquisition parameters

include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number

of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift

scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

The predicted ¹H NMR spectrum of N-(2-Bromo-5-methoxyphenyl)acetamide is summarized

in the table below. The chemical shifts are estimated based on the analysis of similar

substituted acetanilides and benzene derivatives.
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Signal

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration
Rationale for

Assignment

Amide N-H ~8.0-8.5 Singlet (broad) 1H

The amide

proton is

deshielded and

often appears as

a broad singlet

due to

quadrupole

broadening and

potential

hydrogen

bonding. Its

chemical shift is

highly dependent

on solvent and

concentration.

Aromatic H (H6) ~7.5 Doublet 1H

This proton is

ortho to the

bromine atom,

which is an

electron-

withdrawing and

deshielding

group. It is

coupled to the

meta proton

(H4).

Aromatic H (H3) ~7.0 Doublet 1H This proton is

ortho to the

electron-donating

methoxy group

and meta to the

bromine,

resulting in a
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more shielded

position

compared to H6.

It is coupled to

H4.

Aromatic H (H4) ~6.8
Doublet of

Doublets
1H

This proton is

coupled to both

H3 and H6,

resulting in a

doublet of

doublets.

Methoxy (-OCH₃) ~3.8 Singlet 3H

The protons of

the methoxy

group are in a

similar chemical

environment and

appear as a

singlet.

Acetyl (-COCH₃) ~2.2 Singlet 3H

The protons of

the acetyl methyl

group are

equivalent and

appear as a

sharp singlet.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and

experimental conditions.

Logical Workflow for ¹H NMR Analysis:
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Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the number of non-equivalent carbons and their

chemical environments.
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Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. However, ¹³C NMR

experiments require a larger number of scans (e.g., 128 or more) due to the low natural

abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify

the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation:

The predicted ¹³C NMR chemical shifts are presented below. These values are estimated using

computational prediction tools and by comparison with structurally related compounds.[4][5]
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Signal Assignment
Predicted Chemical Shift

(ppm)
Rationale for Assignment

Carbonyl (C=O) ~168-170

The carbonyl carbon of an

amide is significantly

deshielded and appears in this

characteristic downfield region.

Aromatic C-O ~155-158

The aromatic carbon attached

to the electron-donating

methoxy group is deshielded.

Aromatic C-N ~138-140

The aromatic carbon attached

to the nitrogen of the amide

group is deshielded.

Aromatic C-H ~120-130

The chemical shifts of the

aromatic C-H carbons are

influenced by the substituents

on the ring.

Aromatic C-Br ~110-115

The aromatic carbon attached

to the bromine atom is

shielded due to the "heavy

atom effect".

Methoxy (-OCH₃) ~55-57

The carbon of the methoxy

group appears in this typical

range.

Acetyl (-COCH₃) ~24-26

The methyl carbon of the

acetyl group is relatively

shielded and appears upfield.

Note: Predicted chemical shifts are estimates and can vary based on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations (stretching and

bending).

Experimental Protocol:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Predicted IR Data and Interpretation:

The IR spectrum of N-(2-Bromo-5-methoxyphenyl)acetamide is expected to show

characteristic absorption bands for its functional groups.[6][7][8]
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Frequency Range

(cm⁻¹)
Vibration Type Functional Group Expected Intensity

~3300-3250 N-H stretch Amide Medium

~3100-3000 C-H stretch (aromatic) Aromatic Ring Medium

~2950-2850 C-H stretch (aliphatic) -CH₃, -OCH₃ Medium

~1670-1650
C=O stretch (Amide I

band)
Amide Strong

~1600, ~1480 C=C stretch Aromatic Ring Medium

~1550
N-H bend (Amide II

band)
Amide Medium

~1250
C-O stretch (aryl

ether)
Methoxy Strong

~1050 C-Br stretch Bromo group Medium

The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and a medium band around

3300 cm⁻¹ (N-H stretch) are key indicators of the acetamide group. The strong C-O stretch for

the aryl ether and the various aromatic C-H and C=C vibrations confirm the substituted

benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a

compound. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol (Electron Ionization - EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
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Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller,

charged ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

abundance versus m/z.

Predicted Mass Spectrum and Interpretation:

The mass spectrum of N-(2-Bromo-5-methoxyphenyl)acetamide is expected to show a

characteristic molecular ion peak and several key fragment ions. A critical feature will be the

isotopic pattern of bromine.[9][10][11]

Molecular Ion (M⁺•): The molecular ion peak is expected to appear as a doublet due to the two

naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance

(50.7% and 49.3%, respectively). This results in two peaks of approximately equal intensity at

m/z = 243 and m/z = 245, corresponding to [C₉H₁₀⁷⁹BrNO₂]⁺• and [C₉H₁₀⁸¹BrNO₂]⁺•.

Key Fragmentation Pathways:

A common fragmentation pathway for aromatic amides is the cleavage of the amide bond.[9]

[12]

Loss of the acetyl group (•CH₂CO): Cleavage of the bond between the carbonyl carbon and

the nitrogen can lead to the loss of a ketene molecule (CH₂=C=O), resulting in a fragment

ion corresponding to 2-bromo-5-methoxyaniline. This would produce a doublet at m/z = 201

and 203.

Formation of an acylium ion: Cleavage of the N-C(aryl) bond can lead to the formation of an

N-substituted acylium ion. More commonly, cleavage of the bond between the nitrogen and

the carbonyl carbon after rearrangement can lead to other fragments.

Loss of the bromo group: Fragmentation may involve the loss of the bromine atom, which

would result in a peak at m/z = 164.
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Fragmentation Diagram:

[M]+•
m/z = 243/245

Loss of •CH3CO
[M - 43]+

m/z = 200/202- •CH3CO

Loss of CH2=C=O
[M - 42]+•

m/z = 201/203

- CH2CO

Loss of •Br
[M - 79/81]+
m/z = 164

- •Br

Click to download full resolution via product page

Caption: Predicted fragmentation pathways for N-(2-Bromo-5-methoxyphenyl)acetamide.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on ¹H NMR, ¹³C

NMR, IR, and MS data, provides a robust framework for the structural confirmation of N-(2-
Bromo-5-methoxyphenyl)acetamide. The predicted data, derived from established

spectroscopic principles and comparison with analogous compounds, offers a reliable

reference for researchers in the synthesis and quality control of this important pharmaceutical

intermediate. The detailed experimental protocols and interpretation rationale serve as a

practical resource for scientists engaged in the characterization of organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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